2-(Bromomethyl)quinoline
Description
Overview of Quinolines in Organic and Medicinal Chemistry
Quinoline (B57606), a fused bicyclic aromatic heterocycle, and its derivatives are of immense interest to chemists. orientjchem.orgnih.gov This is due to their wide-ranging applications and the established synthetic methods available for their preparation. nih.gov The versatility of the quinoline scaffold has facilitated the generation of a large number of structurally diverse derivatives, contributing to its broad spectrum of biological and biochemical activities. nih.gov
The quinoline nucleus is considered a "privileged structure" in medicinal chemistry. tandfonline.comtandfonline.comnih.gov This concept refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them fruitful starting points for the development of new therapeutic agents. tandfonline.comtandfonline.com The druggability and accessibility of the quinoline scaffold, combined with well-understood pathways for its structural optimization, solidify its important position in modern drug discovery. tandfonline.comtandfonline.comnih.gov The synthetic versatility of quinoline allows for the creation of a vast library of derivatives with diverse biological activities. nih.gov
The incorporation of the quinoline moiety into various molecular structures has led to the discovery of compounds with a wide array of pharmacological properties. orientjchem.orgbenthamscience.comnih.govrsc.org These activities are a testament to the remarkable journey of quinoline and its derivatives from simple molecules to potential medicines. orientjchem.org
Quinoline derivatives have shown significant promise in the fight against tuberculosis (TB), a contagious disease caused by Mycobacterium tuberculosis. austinpublishinggroup.comnih.gov The quinoline ring has been identified as a key structural feature for anti-TB activity, making quinoline-based scaffolds promising leads for the development of new tuberculosis drugs. austinpublishinggroup.com Bedaquiline, a diarylquinoline, is a clinically important anti-TB drug that has inspired the design of new antitubercular agents. austinpublishinggroup.com Research has identified several quinoline-based compounds with potent activity against both replicating and non-replicating M. tuberculosis. acs.org For instance, certain 2,8-dicyclopentyl-4-methylquinoline derivatives have demonstrated activity against both drug-sensitive and drug-resistant strains. austinpublishinggroup.com Furthermore, some indeno[1,2-c]quinoline derivatives have exhibited significant activity against M. tuberculosis growth. mdpi.com
Table 1: Examples of Quinoline Derivatives with Anti-TB Activity
| Compound Class | Example Compound/Series | Key Findings | Reference(s) |
|---|---|---|---|
| Diarylquinolines | Bedaquiline | Clinically approved anti-TB drug. | austinpublishinggroup.com |
| Substituted Quinolines | 2,8-dicyclopentyl-4-methylquinoline | Active against drug-sensitive and drug-resistant M. tuberculosis. | austinpublishinggroup.com |
| Indeno[1,2-c]quinolines | (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide | Significant activity against M. tuberculosis growth. | mdpi.com |
The quinoline scaffold is a prominent feature in many compounds investigated for their anticancer properties. tandfonline.combohrium.comarabjchem.org Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. bohrium.comarabjchem.orgekb.eg They can also induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). bohrium.comarabjchem.org The anticancer potential of quinoline derivatives has been demonstrated in a variety of cancer cell lines, including those for breast, colon, and lung cancer. bohrium.comarabjchem.org For example, camptothecin, a natural product containing a quinoline core, is a known topoisomerase I inhibitor. ekb.eg Numerous synthetic quinoline derivatives have also shown significant inhibitory activity against various cancer cell lines. researchgate.netnih.govnih.gov
Table 2: Mechanisms of Anticancer Activity of Quinoline Derivatives
| Mechanism of Action | Target | Reference(s) |
|---|---|---|
| Enzyme Inhibition | Tyrosine kinases, Topoisomerase, Tubulin polymerization, DHODH kinase | bohrium.comarabjchem.org |
Derivatives of quinoline have emerged as a significant class of compounds in the search for new treatments for Human Immunodeficiency Virus (HIV) infection. rsc.orgresearchgate.net The discovery of elvitegravir, a quinolone derivative that acts as a potent HIV integrase inhibitor, marked a major breakthrough in anti-HIV drug discovery. researchgate.netresearchgate.net This has spurred further research into quinoline-based compounds as potential anti-HIV agents. researchgate.net Studies have identified several quinoline derivatives with the ability to inhibit HIV-1. rsc.org For example, certain alkylated quinoline 2,4-diols have shown potent inhibitory activity against the virus. nih.gov Furthermore, quinoline–1,2,3-triazole–aniline (B41778) hybrids have exhibited promising in vitro activities against wild-type HIV-1. mdpi.com
Table 3: Examples of Quinoline Derivatives with Anti-HIV Activity
| Compound Class | Example Compound/Series | Key Findings | Reference(s) |
|---|---|---|---|
| Quinolone Derivatives | Elvitegravir | Potent HIV integrase inhibitor. | researchgate.netresearchgate.net |
| Alkylated Quinoline 2,4-diols | Compound 6 | More potent than the lead molecule with a good therapeutic index. | nih.gov |
The quinoline core is a well-established pharmacophore in the development of antimicrobial and antibacterial agents. rsc.orgtandfonline.comapjhs.comnih.govbiointerfaceresearch.com Fluoroquinolones, a major class of synthetic antibacterial agents, are a prime example of the successful application of the quinoline scaffold in this area. rsc.org Research has demonstrated that a wide range of quinoline derivatives possess potent activity against various Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, some newly synthesized quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com The antibacterial effects of some quinoline derivatives are believed to involve the inhibition of DNA gyrase and topoisomerase IV. austinpublishinggroup.com
Table 4: Examples of Quinoline Derivatives with Antimicrobial/Antibacterial Activity
| Compound Class | Example Compound/Series | Key Findings | Reference(s) |
|---|---|---|---|
| Fluoroquinolones | Ciprofloxacin, Ofloxacin | Commercially available broad-spectrum antibacterial drugs. | rsc.org |
| Carbothioamide-based quinolines | Compound 27 | Significant antibacterial activity against P. aeruginosa. | rsc.org |
Diverse Pharmacological Activities of Quinoline Derivatives
Antimalarial Activity
The quinoline core is historically significant in the development of antimalarial drugs, with well-known examples like chloroquine (B1663885) and mefloquine. nih.gov Research into new quinoline derivatives continues to be a priority due to the emergence of drug-resistant strains of the Plasmodium parasite. nih.gov
A series of quinoline-4-carboxamides were developed and tested for their antiplasmodial activity. Starting from a screening hit, medicinal chemistry efforts led to the optimization of the compound series. acs.org Modifications included replacing a bromine atom with fluorine to reduce lipophilicity and molecular weight while maintaining activity. acs.org This optimization pathway resulted in lead molecules with low nanomolar in vitro potency against Plasmodium falciparum. acs.org Several of these compounds demonstrated excellent oral efficacy in a P. berghei mouse model, with ED₉₀ values below 1 mg/kg when administered orally for four days. acs.org Further research identified that these compounds may act on all life-cycle stages of the parasite by targeting the translation elongation factor 2 (eEF2), a novel mechanism of action. acs.org
Another study involved the synthesis of quinoline-piperidine analogues. These compounds were screened for their in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Target/Strain | Activity Metric | Finding | Reference(s) |
| Quinoline-4-carboxamides | P. falciparum (3D7) | EC₅₀ | Initial hit: 120 nM; Optimized leads: low nanomolar range | acs.org |
| Quinoline-4-carboxamides | P. berghei (mouse model) | ED₉₀ | Below 1 mg/kg (oral, 4 days) | acs.org |
| Quinoline-piperidine analogues | P. falciparum (NF54, CQ-sensitive) | In vitro screening | Novel analogues tested for antiplasmodium activity | nih.gov |
| Quinoline-piperidine analogues | P. falciparum (K1, CQ-resistant) | In vitro screening | Promising compounds tested for activity against resistant strains | nih.gov |
Anti-inflammatory Activity
Quinoline derivatives are recognized for their potential as anti-inflammatory agents. rsc.orgcymitquimica.com The development of novel quinoline-based compounds is an active area of research. A patent describes novel 4-phenylquinoline (B1297854) derivatives containing various substituents at the 2-position, which are designed to possess anti-inflammatory activity. google.com The synthesis of carborane-based inhibitors of the 5-lipoxygenase (5-LO) pathway, which is involved in inflammation, has been reported using 2-(bromomethyl)quinoline as a starting material. researchgate.net
Antifungal Activity
The search for new antifungal agents has led to the investigation of various heterocyclic compounds, including quinoline derivatives. researchgate.net Studies have shown that modifying the quinoline structure can yield compounds with significant activity against various fungal strains. researchgate.netresearchgate.net
In one study, a series of quinoline derivatives were synthesized and evaluated for their in vitro antifungal properties. The results indicated that compounds 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol exhibited antifungal activity that was comparable or even superior to the standard drug, fluconazole. researchgate.net Another study focused on derivatives of 2,3-bis(bromomethyl)quinoxaline, a related heterocyclic structure. A derivative with a fluoro-group at the 6-position (compound 1c) demonstrated the widest spectrum of antifungal activity. researchgate.net
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Fungal Strains Tested | Activity Compared to Standard | Reference(s) |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Not specified | Comparable or higher than fluconazole | researchgate.net |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Not specified | Comparable or higher than fluconazole | researchgate.net |
| 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) | Not specified | Comparable or higher than fluconazole | researchgate.net |
| 2,3-bis(bromomethyl)-6-fluoroquinoxaline (1c) | Not specified | Widest antifungal spectrum in its series | researchgate.net |
Antihypertensive Activity
Quinoline derivatives have been explored for their cardiovascular effects, including antihypertensive properties. semanticscholar.orgrsc.org Research has focused on synthesizing new compounds and evaluating their ability to lower blood pressure.
A study on a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), investigated its ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key target for controlling hypertension. rsc.org The study found that ADMQ exhibits a considerable antihypertensive effect by inhibiting ACE. rsc.org
Another research effort involved the synthesis and testing of a series of 8-substituted quinolines. nih.gov Among these, several compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed excellent antihypertensive activity. Specifically, compounds 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline), 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline), and 19 (8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline) showed significant antihypertensive effects by antagonizing the pressor response induced by adrenaline. nih.gov
Table 3: Antihypertensive Activity of Selected Quinoline Derivatives
| Compound | Proposed Mechanism/Test | Result | Reference(s) |
| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | ACE Inhibition | Showed considerable antihypertensive effect | rsc.org |
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20) | Adrenaline antagonism | Excellent antihypertensive activity | nih.gov |
| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline (13) | Adrenaline antagonism | Excellent antihypertensive activity | nih.gov |
| 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline (19) | Adrenaline antagonism | Excellent antihypertensive activity | nih.gov |
Anticonvulsant Activity
The therapeutic potential of quinoline derivatives extends to neurological conditions, with some compounds showing anticonvulsant properties. rsc.orgresearchgate.net A study that synthesized a series of 8-substituted quinolines also evaluated their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov Several derivatives with a 2-hydroxypropyloxyquinoline structure demonstrated notable anticonvulsant activity. Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as potent. nih.gov In the same series, compounds 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) also showed very good anticonvulsant effects. nih.gov Within a related ethane (B1197151) series, compounds 1 (8-(2'-piperazino-ethanoxy)quinoline) and 2 (8-(2'-imidazolo-ethanoxy)quinoline) were the most active anticonvulsive agents. nih.gov
Anthelmintic Activity
The issue of resistance to existing anthelmintic drugs has prompted the search for new chemical entities to control helminth infections. google.com Quinoline derivatives have emerged as a class of compounds with potential in this area. rsc.org A patent has been filed for quinoline-3-carboxamide (B1254982) derivatives that have been found to effectively interact with Slo-1 calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of the parasites. google.com The synthesis of these anthelmintic agents involves intermediates derived from quinoline, such as ethyl 8-bromo-4-(bromomethyl)quinoline-3-carboxylate, highlighting the role of bromomethylated quinolines in developing these therapeutic agents. google.com
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which current treatments are limited and can have significant side effects, driving the need for new therapeutic options. nih.gov Quinoline-based compounds have shown potent in vitro and in vivo antileishmanial activity. nih.gov
One study reported the synthesis and in vitro evaluation of novel 3-substituted quinoline derivatives against Leishmania chagasi. nih.gov The results showed that all tested compounds had antileishmanial activity against promastigotes, with most having lower IC₅₀ values than the standard drug pentamidine. nih.gov Compound 3b, in particular, demonstrated a strong antiparasitic effect with an IC₅₀ < 0.8 µg/ml and was 8.3-fold more active than the standard pentavalent antimony when tested against L. chagasi-infected macrophages. nih.gov It was suggested that the substitution of allyl with cinnamyl groups on the quinoline ring may have contributed to the enhanced antileishmanial effect. nih.gov Other research has also demonstrated the efficacy of 2-substituted quinolines against various Leishmania species, including L. donovani, L. panamensis, and L. amazonensis. mdpi.commdpi.com
Table 4: Antileishmanial Activity of Selected Quinoline Derivatives
| Compound | Leishmania Species | Activity Metric (IC₅₀) | Finding | Reference(s) |
| Compound 3a | L. chagasi (promastigotes) | < 0.8 µg/ml | Strong antiparasitic effect | nih.gov |
| Compound 3b | L. chagasi (promastigotes) | < 0.8 µg/ml | Strong antiparasitic effect | nih.gov |
| Compound 4a | L. chagasi (promastigotes) | 18.78 µg/ml | Least potent of the series | nih.gov |
| Pentamidine (Standard) | L. chagasi (promastigotes) | 2.02 µg/ml | Standard drug for comparison | nih.gov |
| Metronidazole hybrid compounds | L. donovani | 4 to 10 µM | Effective in vitro and in vivo | mdpi.com |
Antioxidant Activity
Quinoline derivatives have demonstrated notable antioxidant properties, which are significant in the context of neuroprotective potential. mdpi.com Certain derivatives are considered candidates for acting as multifunctional antioxidants against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. mdpi.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. nih.govrsc.org
The antioxidant activity of quinoline derivatives is often evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. nih.gov For instance, a series of novel quinolone derivatives were synthesized and tested for their antioxidant activity, with some demonstrating potent DPPH scavenging ability. nih.gov One study found that a quinolone derivative, compound 4e, which contains both trifluoromethyl and bromo substituents, exhibited the highest activity in scavenging DPPH radicals. nih.gov Another study highlighted that quinolinonyl-glycine derivative 10 showed excellent H2O2 scavenging activity, even surpassing the reference ascorbic acid. ekb.eg
The structural features of quinoline derivatives, such as the presence of hydroxyl or carbonyl groups and other substituents, play a crucial role in their antioxidant properties. nih.gov These features contribute to their potential to mitigate oxidative stress, a factor implicated in the pathogenesis of various diseases, including neurodegenerative disorders. mdpi.com
Table 1: Antioxidant Activity of Selected Quinoline Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Compound 4e (contains CF3 and Br) | DPPH radical scavenging | Highest activity among tested compounds | nih.gov |
| Quinolinonyl-glycine derivative 10 | H2O2 scavenging | IC50 20.92 µg/mL (surpassed ascorbic acid) | ekb.eg |
Tyrosine Kinase Inhibitory Activity
Quinoline derivatives have been a significant focus in the development of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and HER-2. nih.govrsc.org Dual targeting of these kinases is a recognized strategy in cancer therapy. rsc.org
Several studies have synthesized and evaluated quinoline-based compounds for their EGFR and HER-2 inhibitory activity. For example, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were developed as potential anticancer agents, with some compounds showing good IC50 values against EGFR. nih.gov Specifically, compounds 8c and 12d displayed IC50 values of 0.14 and 0.18 μM, respectively, which are comparable to the standard drug lapatinib (B449) (IC50 of 0.12 μM). nih.gov
In another study, novel quinoline-based EGFR/HER-2 dual-target inhibitors were designed and synthesized. rsc.org Compound 5a from this series emerged as a potent dual inhibitor with IC50 values of 71 nM for EGFR and 31 nM for HER-2. rsc.org This compound's efficacy as an EGFR inhibitor surpassed that of the reference drug erlotinib (B232) (IC50 = 80 nM). rsc.org These findings underscore the potential of the quinoline scaffold in designing potent tyrosine kinase inhibitors for cancer treatment.
Table 2: Tyrosine Kinase Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Compound 8c | EGFR | 0.14 µM | nih.gov |
| Compound 12d | EGFR | 0.18 µM | nih.gov |
| Compound 5a | EGFR | 71 nM | rsc.org |
| Compound 5a | HER-2 | 31 nM | rsc.org |
| Lapatinib (reference) | EGFR | 0.12 µM | nih.gov |
| Erlotinib (reference) | EGFR | 80 nM | rsc.org |
Anti-Alzheimer Activity
The quinoline scaffold is a key component in the development of multifunctional agents for the treatment of Alzheimer's disease (AD). mdpi.commdpi.comnih.gov Derivatives of quinoline have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of AD. nih.gov They are also explored for their antioxidant properties and ability to chelate biometals, which are linked to the aggregation of amyloid-beta (Aβ) peptides. mdpi.comresearchgate.net
A series of 2-arylethenylquinoline derivatives were synthesized and shown to effectively inhibit self-induced Aβ1–42 aggregation, with inhibition ranging from 23.6% to 83.9% at a concentration of 20 μM. researchgate.net These compounds also demonstrated potential as antioxidants and biometal chelators. researchgate.net In another study, novel quinoline-O-carbamate derivatives were designed as multi-target-directed ligands. nih.gov Compound 3f from this series was identified as a potent dual inhibitor of both AChE and BuChE, with IC50 values of 1.3 µM and 0.81 µM, respectively. nih.gov
Furthermore, some quinoline derivatives are being explored as phosphodiesterase 5 (PDE5) inhibitors, which are considered promising therapeutic agents for AD. nih.gov One such derivative, compound 7a, was found to selectively inhibit PDE5 with an IC50 of 0.27 nM and demonstrated the ability to cross the blood-brain barrier. nih.gov
Table 3: Anti-Alzheimer Activity of Selected Quinoline Derivatives
| Compound | Target/Activity | Result | Reference |
|---|---|---|---|
| 2-arylethenylquinoline derivatives | Aβ1–42 aggregation inhibition | 23.6% to 83.9% inhibition at 20 µM | researchgate.net |
| Compound 3f (quinoline-O-carbamate) | AChE inhibition | IC50 = 1.3 µM | nih.gov |
| Compound 3f (quinoline-O-carbamate) | BuChE inhibition | IC50 = 0.81 µM | nih.gov |
| Compound 7a | PDE5 inhibition | IC50 = 0.27 nM | nih.gov |
The Role of Halomethyl Quinolines as Synthetic Intermediates
Halomethyl quinolines, including this compound, are recognized as versatile building blocks in organic synthesis. researchgate.netrsc.org Their utility stems from the reactivity of the halomethyl group, which allows for a variety of chemical transformations. These intermediates are crucial for the synthesis of more complex, functionalized quinoline derivatives with potential biological activities. tandfonline.comresearchgate.net
The synthesis of these intermediates often involves the radical bromination of methylquinolines. rsc.orgnih.gov For instance, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate was successfully synthesized through the radical bromination of its corresponding 4-methyl precursor using N-bromosuccinimide (NBS). rsc.org This highlights a common strategy for introducing the reactive bromomethyl group onto the quinoline scaffold.
Strategic Importance of Bromomethyl Group for Further Functionalization
The bromomethyl group at the C2 position of the quinoline ring is of significant strategic importance for introducing further functional groups. nuph.edu.uaresearchgate.net This is due to the bromine atom being a good leaving group, which facilitates nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various substituents, leading to the creation of diverse molecular libraries for biological screening. researchgate.net
For example, this compound can be used in alkylation reactions with various nucleophiles. nuph.edu.ua The reactivity of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one has been demonstrated through its alkylation with n-hexylamine. nuph.edu.ua This highlights the utility of the bromomethyl group in constructing new C-N bonds. Furthermore, the bromomethyl group can be transformed into other functional groups, expanding its synthetic utility.
Versatility in C-C and C-N Bond Formations
The this compound moiety is a versatile precursor for the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. ambeed.comuniovi.es
C-C Bond Formation: The bromomethyl group can participate in reactions that lead to the formation of new C-C bonds. For instance, it can undergo reactions with carbanions or be used in cross-coupling reactions. The synthesis of highly functionalized quinolines has been achieved through a sequence of reactions including Br/Mg exchange followed by copper-catalyzed allylation with reagents like ethyl (2-bromomethyl)acrylate. acs.org
C-N Bond Formation: The formation of C-N bonds using this compound is a common and efficient process. It readily reacts with various amines to form the corresponding aminomethylquinoline derivatives. This has been demonstrated in the one-pot synthesis of quinoline-based isoindolin-l-ones, which involves a cascade reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with amines. researchgate.net This process includes a Williamson-type reaction followed by intramolecular C-N bond cyclization. researchgate.net This versatility makes this compound a valuable intermediate for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. uniovi.es
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAYPIDFVQLEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497310 | |
| Record name | 2-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-15-5 | |
| Record name | 2-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)quinoline | |
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Ii. Synthetic Methodologies for 2 Bromomethyl Quinoline and Its Derivatives
Direct Bromination Reactions
Direct bromination of quinoline (B57606) precursors is a common and effective strategy for introducing a bromoethyl group. This approach involves the reaction of a suitable quinoline derivative with a brominating agent, leading to the substitution of a hydrogen atom with a bromine atom. The success of this method hinges on controlling the reaction conditions to achieve the desired regioselectivity and minimize the formation of byproducts.
Radical Bromination using N-Bromosuccinimide (NBS)
Radical bromination using N-Bromosuccinimide (NBS) is a widely employed method for the selective bromination of the methyl group in 2-methylquinoline (B7769805) derivatives. nuph.edu.uamdpi.orgsmolecule.com This reaction typically proceeds via a radical chain mechanism, initiated by a radical initiator or light, which allows for the specific functionalization of the benzylic position. smolecule.comresearchgate.net The use of NBS is often preferred over molecular bromine as it can offer milder reaction conditions and reduce the likelihood of over-bromination.
The regioselectivity of NBS bromination is significantly influenced by the electronic and steric effects of substituents on the quinoline ring. saskoer.carsc.org Electron-donating groups on the quinoline ring can activate the molecule, making it more susceptible to electrophilic attack. saskoer.ca Conversely, electron-withdrawing groups are deactivating and direct incoming groups to the meta position. saskoer.ca
For instance, in the bromination of 3-substituted 2-methylquinolin-4(1H)-ones, the nature of the substituent at the C(3) position dictates the course of the reaction. When the substituent is a benzyl (B1604629) group, bromination occurs selectively at the C(2)-methyl group. nuph.edu.ua However, other substituents can direct bromination to the C(3) and C(6) positions of the heterocycle. nuph.edu.ua The presence of fluorine atoms at the 6 and 8 positions enhances the electron-withdrawing effect, influencing the regioselectivity of bromination. In the case of 8-substituted quinolines, the directing effect of the substituent at the 8-position plays a crucial role in determining the site of bromination. rsc.orgacgpubs.org
Table 1: Regioselectivity in the Bromination of Substituted Quinolines
| Starting Material | Brominating Agent | Substituent(s) | Position of Bromination | Reference |
| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | 3-Benzyl | C(2)-methyl | nuph.edu.ua |
| 2-Methylquinolin-4(1H)-one | NBS or Br₂ | None | C(3) and C(6) | nuph.edu.ua |
| 8-Substituted quinolines | TCCA/TBCA | 8-Amido | C(5) | rsc.org |
| 8-Methoxyquinoline | Br₂ or NBS | 8-Methoxy | C-5 | acgpubs.org |
The efficiency and selectivity of NBS bromination can be significantly improved by optimizing reaction conditions such as the choice of solvent and the use of catalysts. rsc.orgrsc.org Solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) are commonly used. The reaction is often initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light. researchgate.net
In the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, the radical bromination of ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate with NBS proceeded efficiently in a suitable solvent, yielding the desired product in good yield. rsc.orgrsc.org The use of catalysts can also play a critical role. For example, the bromination of 2-methylquinolin-4(1H)-ones can be carried out in the presence of catalytic amounts of benzoyl peroxide. nuph.edu.ua The optimization of these parameters is crucial to maximize the yield of the desired 2-(bromomethyl)quinoline derivative while minimizing the formation of unwanted byproducts. rsc.orgrsc.org
Table 2: Optimization of NBS Bromination of Quinoline Derivatives
| Substrate | Solvent | Catalyst/Initiator | Temperature | Yield | Reference |
| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | - | NBS (1.1 equiv.) | - | 81% | rsc.orgrsc.org |
| 3-Benzyl-2-methylquinolin-4(1H)-one | Glacial acetic acid or chloroform (B151607) | Benzoyl peroxide (catalytic) | - | - | nuph.edu.ua |
| 6,8-difluoro-2-methylquinoline | CCl₄ or DMF | NBS | 60–80°C | - | |
| 4-phenyltetrahydroquinoline | Dichloromethane | NBS (5.0 equiv.) | Room Temperature | Moderate to high | nih.gov |
Regioselectivity Considerations based on Substituent Effects
Bromination with Molecular Bromine
Molecular bromine (Br₂) is another key reagent for the synthesis of this compound and its derivatives. Depending on the reaction conditions and the substrate, molecular bromine can participate in different types of reactions, including electrophilic substitution and addition reactions. sci-hub.se Careful control of the reaction temperature and stoichiometry is essential to prevent over-bromination and other side reactions.
Electrophilic intramolecular heterocyclization is a powerful strategy that utilizes molecular bromine to construct new heterocyclic rings fused to the quinoline core. nih.govdnu.dp.ua This process involves the reaction of a quinoline derivative bearing an unsaturated side chain with bromine. The bromine acts as an electrophile, initiating a cyclization cascade that results in the formation of a new ring. dnu.dp.ua
For example, the bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with molecular bromine leads to intramolecular cyclization, forming new penta-, hexa-, and spirocyclic ring systems. nih.gov Similarly, terminal 2-butynyl(pentynyl)thioquinoline-3-carbaldehydes undergo electrophilic heterocyclization with molecular bromine to yield polycondensed heterocycles. dnu.dp.ua The stereochemistry of these reactions is often highly selective, leading to the formation of specific isomers. dnu.dp.ua
Bromocyclization is a specific type of electrophilic intramolecular heterocyclization that involves the addition of bromine to an unsaturated bond within a quinoline derivative, followed by the intramolecular attack of a nucleophile to form a cyclic product. dnu.dp.uaresearchgate.net This method is particularly useful for synthesizing bromo-substituted heterocyclic systems fused to the quinoline ring.
The bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with molecular bromine in glacial acetic acid results in the closure of a five-membered oxazole (B20620) ring, forming 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide. researchgate.net This reaction highlights the ability of molecular bromine to induce cyclization in appropriately substituted quinoline derivatives. The study of bromocyclization of unsaturated quinoline derivatives continues to be an active area of research for the synthesis of novel and complex heterocyclic compounds. ugr.es
Electrophilic Intramolecular Heterocyclization Approaches
Indirect Synthetic Routes
Indirect synthetic routes are pivotal in accessing this compound derivatives, often beginning with a more readily available precursor. These multi-step approaches allow for strategic and controlled introduction of the desired functionalities onto the quinoline scaffold.
A common and effective indirect strategy for synthesizing bromomethylquinolines involves the initial synthesis of a 2-(chloromethyl)quinoline (B1294453) intermediate, which is subsequently converted to the target bromo-derivative. This two-step process leverages well-established reactions for both the formation of the chloro-precursor and its subsequent halogen exchange or modification.
The Friedländer annulation is a powerful method for constructing the quinoline core itself. In the context of synthesizing precursors for this compound, this reaction is adapted to generate 2-(chloromethyl)quinoline derivatives. Typically, an o-aminobenzophenone or a related aminoaryl ketone is condensed with a β-keto ester containing a chloromethyl group, such as ethyl 4-chloroacetoacetate. beilstein-journals.org The reaction is often mediated by an acid catalyst or a reagent like chlorotrimethylsilane (B32843) (TMSCl) to facilitate the cyclocondensation. enamine.netthieme-connect.com
Once the 2-(chloromethyl)quinoline scaffold is assembled, the focus shifts to introducing the bromine atom. A notable example involves the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. nih.govrsc.org In this approach, the precursor, ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, is first synthesized via a TMSCl-mediated Friedländer reaction. rsc.org Subsequently, the methyl group at the 4-position undergoes a radical bromination using N-bromosuccinimide (NBS), yielding the desired bis(halomethyl)quinoline derivative. nih.govrsc.org This product, containing both a chloromethyl and a bromomethyl group, serves as a versatile intermediate for further synthetic transformations. nih.gov
Table 1: Synthesis of a Bromomethylquinoline Derivative via Friedländer Reaction and Subsequent Bromination
| Step | Starting Materials | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | o-Aminoacetophenone, 4-Chloroacetoacetic ester | TMSCl | Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | High | rsc.org |
| 2 | Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | NBS | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 81% | nih.govrsc.org |
Magnesiation reactions provide a sophisticated tool for the regioselective functionalization of the quinoline nucleus, enabling the introduction of substituents at specific positions that might be difficult to access through classical electrophilic substitution. nih.gov This strategy involves the generation of a quinolinyl-magnesium species, which then acts as a potent nucleophile.
The bromine/magnesium (Br/Mg) exchange reaction is a key technique within this approach. It involves treating a bromoquinoline with an organomagnesium reagent, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), to replace the bromine atom with a magnesium-based functional group. acs.org This exchange creates a highly reactive Grignard-type reagent, with the nucleophilic carbon positioned where the bromine was originally located. acs.orgworktribe.com The regioselectivity of the initial bromination and the subsequent exchange reaction dictates the final position of functionalization. nih.govnih.gov
This method allows for the precise functionalization of the quinoline ring at positions C2, C3, and C4 by selecting the appropriately substituted dibromoquinoline and the right combination of magnesium reagents. acs.org For instance, performing a Br/Mg exchange on a 2-bromoquinoline (B184079) derivative would generate a 2-magnesiated quinoline. This intermediate can then, in principle, be trapped with a suitable electrophile to introduce the desired side chain. To synthesize a this compound, the magnesiated intermediate could be reacted with a C1 electrophile that contains a bromine atom, such as dibromomethane (B42720) or a related brominating agent, to install the bromomethyl group directly onto the C2 position. The efficiency of such reactions is enhanced by mixed magnesium-lithium complexes, which exhibit greater reactivity compared to standard Grignard reagents. acs.org
Table 2: Regioselective Functionalization of Quinolines using Magnesiation
| Technique | Reagent Example | Key Feature | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|---|
| Br/Mg Exchange | i-PrMgCl·LiCl | Generates a regiochemically defined quinolinyl-magnesium nucleophile from a bromoquinoline precursor. acs.orgworktribe.com | Reaction of a 2-magnesiated quinoline intermediate with a bromomethylating electrophile. | nih.govacs.org |
| Direct Magnesiation | TMPMgCl·LiCl | Deprotonates the quinoline ring at specific positions, guided by directing groups or inherent acidity. nih.govacs.org | Functionalization of the resulting organomagnesium species at the C2 position. | nih.govrsc.org |
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the need for isolation of intermediates. nih.gov Derivatives of this compound are valuable substrates in MCRs, often serving as the electrophilic component that initiates a cascade of bond-forming events.
A prominent application of 2-(halomethyl)quinolines in MCRs involves an initial in situ Williamson ether synthesis. byjus.com In this step, the bromomethyl or chloromethyl group reacts with a phenolic hydroxyl group under basic conditions to form an ether linkage. This newly formed ether intermediate then undergoes further intramolecular or intermolecular transformations within the same pot.
A well-documented example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brscielo.br The sequence begins with the reaction of ethyl this compound-3-carboxylate with a substituted salicylaldehyde (B1680747) in the presence of a base like potassium carbonate (K₂CO₃). scielo.brscielo.br This first step is an in situ Williamson ether synthesis, forming an intermediate ether. scielo.br Without isolation, this intermediate is then subjected to ester hydrolysis followed by an intramolecular cyclization to construct the final fused benzofuran (B130515) ring system. scielo.brscielo.br This approach provides a rapid and efficient route to complex quinoline derivatives, where the this compound acts as a key building block. scielo.brbeilstein-journals.org
Table 3: One-Pot Synthesis of a 2-(Benzofuran-2-yl)quinoline Derivative
| Starting Materials | Reagents | Key Transformations | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl this compound-3-carboxylate, Salicylaldehyde | 1. K₂CO₃, CH₃CN2. KOH (aq.)3. HCl (aq.) | 1. In situ Williamson ether synthesis2. Ester hydrolysis3. Intramolecular cyclization | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | 55-75% | scielo.brscielo.br |
One-Pot Multicomponent Reactions
Dieckmann Condensation Reactions
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, has been effectively utilized in the synthesis of fused quinoline systems. A notable application involves the synthesis of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate, a novel pyranoquinoline derivative. researchgate.netresearchgate.net
This synthetic strategy highlights the utility of this compound derivatives as precursors for constructing complex fused heterocyclic systems through sequential nucleophilic substitution and intramolecular condensation reactions.
Arbuzov/Horner-Wadsworth-Emmons (HWE) Sequences
A powerful one-pot strategy combining the Arbuzov and Horner-Wadsworth-Emmons (HWE) reactions has been developed for the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. This sequence utilizes ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a key substrate. rsc.orgresearchgate.net
The process is initiated by the Arbuzov reaction, where the bis(halomethyl)quinoline derivative reacts with triethyl phosphite (B83602). rsc.orgorganic-chemistry.orgwikipedia.org This reaction typically proceeds smoothly without the need for a catalyst or additional organic solvents, forming a (quinolinylmethyl)phosphonate intermediate. researchgate.net Following the formation of the phosphonate (B1237965), the reaction mixture is directly subjected to the HWE olefination conditions. rsc.orgnrochemistry.comwikipedia.orgorganicchemistrydata.orgconicet.gov.ar This involves the addition of an aromatic aldehyde and a base, such as potassium tert-butoxide, leading to the stereoselective formation of the (E)-alkene. smolecule.com
This one-pot successive Arbuzov/HWE reaction sequence is attractive due to its simplicity, efficiency, and tolerance of a wide range of substituents on the aromatic aldehyde. rsc.orgresearchgate.net It provides a straightforward route to novel 2,4-distyrylquinolines, which are of interest for their potential biological activities. nih.govresearchgate.net
Cyclization Reactions for Fused Quinoline Systems
Cyclization reactions starting from or involving derivatives of this compound are fundamental in constructing a variety of fused quinoline systems. These reactions lead to the formation of new heterocyclic rings, such as furan (B31954), oxazole, and thiazole, fused to the quinoline core, thereby expanding the chemical space and potential applications of these compounds.
Formation of Furoquinoline Systems
Furoquinoline derivatives, which are present in numerous natural products with diverse biological activities, can be synthesized through various cyclization strategies. nih.govmdpi.com One common approach involves the reaction of a hydroxyquinoline derivative with a bromomethyl-containing compound.
For instance, furo[3,2-c]quinolones can be prepared from 4-hydroxy-2-quinolones. researchgate.net The synthesis of coumarin-furoquinoline conjugates has been achieved by reacting substituted 4-bromomethylcoumarins with 2-hydroxy-3-formyl quinolines. mdpi.com The initial step often involves the preparation of substituted 4-bromomethylcoumarins via Pechmann cyclization of phenols with 4-bromoethylacetoacetate. mdpi.com
Another route to furo[2,3-b]quinolines starts from 2-chloro-3-formyl quinolines, which can be converted to the corresponding 2-hydroxy derivatives. These are then reacted with compounds like substituted 4-bromomethylcoumarins to afford the fused furoquinoline system. mdpi.com These methods demonstrate the utility of bromo-methylated reagents in the construction of the furan ring onto a pre-existing quinoline or quinolone scaffold.
Oxazoloquinoline Ring Closure
The synthesis of oxazolo[3,2-a]quinolines can be achieved through the intramolecular cyclization of appropriately substituted quinoline precursors. A key strategy involves the bromination of N-allyl-4-hydroxy-2-oxo-1,2-dihydroquinolines. osi.lvnajah.edu
This reaction, when carried out with molecular bromine in a suitable solvent like acetic acid or carbon tetrachloride, results in the electrophilic cyclization of the allyl group. osi.lvresearchgate.net The process leads to the formation of a five-membered oxazole ring fused to the quinoline core, yielding 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline derivatives. osi.lvnajah.eduresearchgate.netgoogle.com This method is notable as it directly installs the bromomethyl group as part of the newly formed heterocyclic ring system.
Further transformations of the resulting 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxylic acid have been explored, though reactions with reagents like thionyl chloride can lead to rearrangement of the oxazoloquinolone ring.
Povarov Reaction and [4+2] Cycloaddition Strategies
The Povarov reaction, a formal aza-Diels-Alder reaction, is a highly effective method for the synthesis of tetrahydroquinoline derivatives. wikipedia.orgnih.gov This reaction typically involves the [4+2] cycloaddition of an N-arylimine (acting as the azadiene) with an electron-rich alkene (the dienophile), often catalyzed by a Lewis or Brønsted acid. wikipedia.orgsci-rad.commdpi.com
The imines are commonly generated in situ from the condensation of an aromatic amine and an aldehyde. wikipedia.org The versatility of the Povarov reaction allows for the use of various dienophiles, such as vinyl ethers and enamines, to construct a wide range of substituted tetrahydroquinolines. wikipedia.orgsci-rad.com While this compound itself is not a direct participant in the canonical Povarov reaction, quinoline-containing aldehydes or imines can be employed. For instance, the reaction of a Schiff base derived from a quinoline aldehyde with a suitable dienophile can lead to the formation of fused quinoline systems. combichemistry.com
Furthermore, intermolecular [4+2] cycloaddition reactions of Schiff bases derived from quinoline precursors with dienophiles like styrene (B11656) derivatives have been reported as a viable route to quinoline ring systems. combichemistry.com These cycloaddition strategies are powerful tools for assembling the core tetrahydroquinoline structure, which can be further functionalized or aromatized to the corresponding quinoline. sci-rad.com
Synthesis of Specific this compound Derivatives
The synthesis of specific this compound derivatives often involves multi-step processes, starting from appropriately substituted quinoline precursors. The introduction of the bromomethyl group is a key step, frequently achieved through radical bromination of a methylquinoline derivative.
The synthesis of ethyl this compound-3-carboxylate is a crucial process, as this compound serves as a key intermediate for the creation of more complex molecules. scirp.orgscielo.brsioc-journal.cn A common method involves the radical bromination of ethyl 2-methylquinoline-3-carboxylate.
One approach utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator. scirp.org The reaction is typically carried out in an aprotic solvent such as carbon tetrachloride (CCl4) at reflux temperature. scirp.org This method has been shown to produce the desired monobrominated product in a good yield of 68% within a short reaction time of 0.5 to 1.0 hour, with only trace amounts of the dibrominated byproduct being formed. scirp.org
The starting material, ethyl 2-methylquinoline-3-carboxylate, can be prepared through established literature methods. scielo.br The resulting ethyl this compound-3-carboxylate is a versatile building block for subsequent reactions, such as Williamson ether synthesis to form 2-(phenoxymethyl)quinoline derivatives. scirp.orgscielo.br
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) | Reflux, 0.5-1.0 h | 68% | scirp.org |
The synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate provides a di-halomethylated quinoline building block. rsc.orgnih.gov The process starts with the preparation of ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, which is achieved through a chlorotrimethylsilane (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and 4-chloroacetoacetic ester. rsc.orgnih.gov
The subsequent and crucial step is the radical bromination of the methyl group at the 4-position. rsc.orgnih.gov This is accomplished by reacting ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate with N-bromosuccinimide (NBS). rsc.orgnih.gov The reaction proceeds efficiently, yielding the desired ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate in a good yield of 81%. rsc.orgnih.gov This newly synthesized bis(halomethyl)quinoline is then available for further transformations, such as the Arbuzov reaction with triethyl phosphite to create precursors for Horner-Wadsworth-Emmons reactions. rsc.orgnih.gov
| Starting Material | Reagents | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Radical Bromination | 81% | rsc.orgnih.gov |
The synthesis of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one is achieved through the bromination of 3-benzyl-2-methylquinolin-4(1H)-one. nuph.edu.ua The direction of halogenation in 2-methylquinolin-4(1H)-ones is dependent on the nature of the substituent at the C(3) position. nuph.edu.ua In the case of a 3-benzyl substituent, the bromination selectively occurs on the C(2)-methyl group. nuph.edu.ua
The reaction can be carried out using either molecular bromine or N-bromosuccinimide (NBS) as the halogenating agent. nuph.edu.ua The choice of solvent can be glacial acetic acid or chloroform, and the reaction can be performed with or without a catalytic amount of benzoyl peroxide. nuph.edu.ua The resulting 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one is a reactive compound that can be used for further synthetic modifications, such as the alkylation of amines like n-hexylamine. nuph.edu.uachdu.edu.ua
| Starting Material | Brominating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| 3-Benzyl-2-methylquinolin-4(1H)-one | Molecular Bromine or NBS | Glacial Acetic Acid or Chloroform | 3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one | nuph.edu.ua |
The synthesis of furo[3,2-c]quinoline (B8618731) systems can be achieved through the reaction of substituted 4-hydroxy-2-methylquinolines. For instance, 4-hydroxy-2-methyl-3-(2-chloro-2-propenyl)quinoline can be prepared by the O-allylation of 4-hydroxy-2-methylquinoline, which is then followed by a Claisen rearrangement. researchgate.net While the direct synthesis of 2-Bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline Hydrobromide was not explicitly detailed in the provided search results, related structures suggest that cyclization reactions involving appropriately substituted quinolines are a viable route.
The synthesis of 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxylic acid and its derivatives involves an intramolecular cyclization reaction. osi.lv This is achieved through the bromination of N-allyl-substituted 4-hydroxy-2-quinolinones with molecular bromine. osi.lv The reaction proceeds by closing a five-membered oxazole ring. osi.lv
The process can be carried out in solvents such as acetic acid or carbon tetrachloride. osi.lv A similar reaction involves the halocyclization of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides with one equivalent of molecular bromine in glacial acetic acid. najah.edunajah.edu This yields the corresponding 2-bromomethyl-7,8-dimethoxy-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxamides. najah.edunajah.edu The presence of an N-allyl group and a 4-hydroxy substituent on the quinolone ring is crucial for this transformation. researchgate.net
| Starting Material | Reagent | Solvent | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| N-allyl-substituted 4-hydroxy-2-quinolinones | Molecular Bromine | Acetic Acid or Carbon Tetrachloride | Bromination with Oxazole Ring Closure | 2-Bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline | osi.lv |
| 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides | Molecular Bromine (1 equiv.) | Glacial Acetic Acid | Halocyclization | 2-bromomethyl-7,8-dimethoxy-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxamides | najah.edunajah.edu |
The synthesis of 4-bromomethylquinoline-2(1H)-one, also known as 4-bromomethylcarbostyril, typically starts from acetoacetanilide (B1666496). google.comprepchem.com The process involves a bromination reaction followed by cyclization.
In the first step, acetoacetanilide is brominated in chloroform to yield brominated acetoacetanilide. google.com The temperature during the addition of a chloroform solution of bromine is controlled to not exceed 30°C, followed by stirring at 20-30°C for 2-3 hours and then heating to 60-65°C for 0.5-1 hour. google.com
The second step is the cyclization of the brominated intermediate in concentrated sulfuric acid. google.comgoogle.com The bromo-acetoacetanilide is added in batches to cooled concentrated sulfuric acid (5-10°C), maintaining the temperature below 20°C. google.com After the addition, the temperature is raised to 25-30°C for an insulation reaction of 2-3 hours. google.com An alternative large-scale method involves the cyclization of alpha-acetylacetanilide bromide in dichloroethane with phosphorus pentoxide at reflux (83°C) for 12 hours, which has been reported to give a high yield of 95.08% and a purity of 99.67%. chemicalbook.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Acetoacetanilide | 1. Bromine 2. Concentrated Sulfuric Acid | 1. Chloroform 2. - | 1. Bromination: <30°C then 60-65°C 2. Cyclization: <20°C then 25-30°C | - | google.com |
| alpha-Acetylacetanilide bromide | Phosphorus Pentoxide | Dichloroethane | Reflux (83°C), 12 h | 95.08% | chemicalbook.com |
5-Chloro-8-methoxy-2-(bromomethyl)quinoline
The synthesis of 5-Chloro-8-methoxy-2-(bromomethyl)quinoline is achieved through a multi-step process, commencing with the formation of its precursor, 5-chloro-8-methoxy-2-methyl-quinoline. This is followed by a selective radical bromination of the methyl group at the C2-position of the quinoline ring.
Step 1: Synthesis of the Precursor, 5-Chloro-8-methoxy-2-methyl-quinoline
A common strategy for constructing the quinoline core is the Doebner-von Miller reaction. This acid-catalyzed cyclization reaction involves the condensation of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound. For the synthesis of 5-chloro-8-methoxy-2-methyl-quinoline, 2-amino-4-chloroanisole reacts with crotonaldehyde (B89634) in the presence of an acid catalyst and an oxidizing agent.
Interactive Data Table: Synthesis of 5-Chloro-8-methoxy-2-methyl-quinoline
| Reactant | Reagent/Catalyst | Product |
| 2-Amino-4-chloroanisole | Crotonaldehyde, Hydrochloric Acid, Oxidizing Agent (e.g., arsenic pentoxide or nitrobenzene) | 5-Chloro-8-methoxy-2-methyl-quinoline |
Step 2: Radical Bromination
The second and final step is the side-chain bromination of the 2-methyl group. This transformation is typically accomplished via a free radical substitution reaction using N-Bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent, commonly carbon tetrachloride (CCl₄) or chloroform (CHCl₃), under reflux conditions. nuph.edu.uasioc-journal.cnmdpi.org The NBS selectively brominates the methyl group, which is activated by its position on the heterocyclic quinoline ring, to yield the target compound, 5-Chloro-8-methoxy-2-(bromomethyl)quinoline. sioc-journal.cnmdpi.org This compound is a key intermediate, particularly noted for its use in the alkylation of azacrown ethers to create complex macrocyclic structures with ion-binding properties. aip.org
Interactive Data Table: Synthesis of 5-Chloro-8-methoxy-2-(bromomethyl)quinoline
| Starting Material | Reagents | Solvent | Product |
| 5-Chloro-8-methoxy-2-methyl-quinoline | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide) | Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | 5-Chloro-8-methoxy-2-(bromomethyl)quinoline |
Iii. Reactivity and Transformation of 2 Bromomethyl Quinoline
Nucleophilic Substitution Reactions
2-(Bromomethyl)quinoline readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This class of reactions is fundamental to the utility of this compound in synthetic chemistry.
The reaction of this compound with amines leads to the formation of new carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds. For instance, the reactivity of 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one has been investigated through its alkylation with n-hexylamine. nuph.edu.uachdu.edu.ua This reaction demonstrates the utility of the bromomethyl group in introducing alkylamino functionalities to the quinoline (B57606) scaffold. nuph.edu.uachdu.edu.ua While specific conditions for the reaction with n-hexylamine are not detailed in the provided search results, the general principle involves the nucleophilic attack of the amine on the electrophilic carbon of the bromomethyl group.
A study on the synthesis of quinoline-based neuromuscular blocking agents involved the reaction of this compound with other amines, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net This further highlights the versatility of this compound in reacting with various nitrogen-based nucleophiles.
Oxygen-containing nucleophiles, such as alcohols, phenols, and salicylaldehydes, react with this compound to form ether linkages. These reactions are often carried out under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
The Williamson ether synthesis is a common method employed for these transformations. For example, ethyl this compound-3-carboxylate has been reacted with various substituted salicylaldehydes in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (B52724) (CH₃CN) to yield the corresponding ether derivatives. scielo.brscielo.br This reaction serves as a key step in the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brscielo.br Similarly, the reaction of ethyl this compound-3-carboxylate with phenols and naphthols has been reported to produce the corresponding quinoline carboxylic acid ethers. scielo.br
A general procedure involves stirring a mixture of ethyl this compound-3-carboxylate, the respective salicylaldehyde (B1680747), and K₂CO₃ in refluxing CH₃CN. scielo.brscielo.br The reaction progress is monitored by thin-layer chromatography (TLC). scielo.brscielo.br In one instance, the reaction of ethyl this compound-3-carboxylate with salicylaldehyde and K₂CO₃ in refluxing CH₃CN, followed by quenching with water, afforded ethyl 2-[(2-formylphenoxy)methyl]quinoline-3-carboxylate in 61% yield. scielo.br
The following table summarizes the reaction of ethyl this compound-3-carboxylate with various hydroxylic nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Salicylaldehydes | K₂CO₃, refluxing CH₃CN | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | 55-75% | scielo.brscielo.br |
| 2-Hydroxy-1-naphthaldehyde | K₂CO₃, refluxing CH₃CN, then 10% ethanolic KOH | 2-(Naphtho[2,1-b]furan-2-yl)quinoline-3-carboxylic acid | 66% | scielo.brscielo.br |
| Substituted Phenols | K₂CO₃, DMF, 40°C | Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates | High (up to 98%) | scirp.org |
Thiols, being strong nucleophiles, readily react with this compound to form thioethers. Research has shown that 2-(bromomethyl)-1,3-thiaselenole reacts with thiols, resulting in the formation of selanyl (B1231334) sulfides. researchgate.net This reaction proceeds via a nucleophilic attack on the selenium atom of a seleniranium intermediate. researchgate.net While this example involves a modified quinoline structure, it illustrates the general reactivity of the bromomethyl group towards sulfur nucleophiles. In another instance, the reaction of 2-chloro-3-(chloromethyl)quinolines with thiophenoxide resulted in the formation of the corresponding thioether. tandfonline.com
The reaction of this compound with tertiary amines or an excess of a primary or secondary amine can lead to the formation of quaternary ammonium salts. These compounds are characterized by a positively charged nitrogen atom bonded to four carbon atoms. mdpi.com The synthesis of quinoline-based neuromuscular blocking agents involved the reaction of this compound to form quaternary ammonium groups. researchgate.net The formation of these salts can also occur as a side reaction or a subsequent transformation. For example, in a domino Sonogashira coupling reaction, the intermediate product dimerized via nucleophilic substitution of the quinoline nitrogen of one molecule onto the chloromethyl group of another, forming a dimeric quinolinium salt. tandfonline.com The alkylation of quinoline oligomers with alkylating agents like p-alkylbenzyl halides can also form quaternary ammonium salts. google.com
Reactions with Thiols
Coupling Reactions
In addition to nucleophilic substitution, this compound can participate in coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org
A domino reaction involving the Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes has been described. tandfonline.com In this process, the reaction proceeds through the initial palladium-catalyzed coupling at the C-Cl bond, followed by an in-situ dimerization to form novel quinolinium salts. tandfonline.com The proposed mechanism involves the oxidative addition of the aryl-Cl bond to the Pd(0) complex, followed by the addition of the terminal alkyne and reductive elimination to form the coupled product, which then dimerizes. tandfonline.com
While direct Sonogashira coupling involving the C-Br bond of the bromomethyl group is not explicitly detailed in the provided results, the reactivity of the quinoline ring itself in such reactions is well-established. For instance, the Sonogashira coupling of 2-bromo-4-iodo-quinoline with a terminal alkyne occurs selectively at the more reactive iodide position. libretexts.org
Palladium catalysis is also employed in C-N coupling reactions. Although a direct example with this compound is not provided, the general utility of palladium catalysts in forming C-N bonds is widely recognized in organic synthesis.
Copper-Catalyzed Reactions
Copper catalysis offers a powerful and cost-effective alternative to palladium-catalyzed reactions for forming various chemical bonds. In the context of this compound, copper-catalyzed reactions have been employed for allylation and carboamination, expanding the synthetic utility of this versatile reagent.
Allylation: Copper-catalyzed allylation reactions provide a direct method for introducing an allyl group. For instance, in the presence of a copper catalyst, this compound can react with allylic compounds. Peng et al. demonstrated the use of a catalytic amount of CuCN·2LiCl for the allylation of 1,3,5-triazinylmagnesium chlorides with ethyl (2-bromomethyl)acrylate, showcasing a copper-catalyzed approach for C-C bond formation. researchgate.net While this specific example does not use this compound directly, the principle can be extended to its derivatives.
Rearrangement and Cyclization Reactions
The inherent reactivity of the bromomethyl group, coupled with the quinoline scaffold, facilitates a variety of rearrangement and cyclization reactions, leading to the formation of novel heterocyclic systems.
This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization. These reactions often proceed via the initial formation of an intermediate by reaction at the bromomethyl group, followed by cyclization onto the quinoline ring or an appended substituent.
A notable example is the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brscielo.br This one-pot, three-step procedure involves the Williamson ether synthesis between ethyl this compound-3-carboxylate and substituted salicylaldehydes, followed by hydrolysis and an intramolecular cyclization. scielo.brscielo.br Similarly, the reaction of ethyl 6-(bromomethyl) nih.govresearchgate.netdioxolo[4,5-g]quinoline-7-carboxylate with tert-butyl substituted phenols, followed by intramolecular Friedel–Crafts acylation, yields novel benzoxepino-dioxolo-quinolinone systems. wiley.com
The versatility of this approach is further demonstrated by the synthesis of various quinoline-fused heterocycles, which are of significant interest due to their potential biological activities, including anticancer, antiallergenic, antibacterial, and antiviral properties. wiley.com The synthesis of these fused systems can be achieved through methods like Friedländer condensation, radical cyclization, and intramolecular Friedel–Crafts acylation. wiley.comresearchgate.net
Acid-promoted rearrangements offer another pathway to structurally diverse quinoline derivatives. While specific examples detailing acid-promoted rearrangements of this compound itself are not prevalent in the provided search results, related quinoline systems undergo such transformations. For instance, a method for synthesizing 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles involves the acid-catalyzed rearrangement of spiroquinoxalinone derivatives. researchgate.net This rearrangement proceeds through the intramolecular cyclization of pyridinium (B92312) salts generated from the reaction of 3-(bromomethyl)quinoxalin-2(1H)-ones with 2-aminopyridines. researchgate.net
The synthesis of various fused quinoline derivatives often involves acid-mediated cyclization as a key step. grafiati.com For example, the synthesis of tetracyclic-fused quinoline skeletons can be achieved through the acid-mediated cyclization of 2-(pyrazol-3-yl)quinoline-based carboxylic acids, followed by a Beckmann rearrangement of the resulting oximes. grafiati.com
Intramolecular Cyclization to Form Fused Heterocycles
Radical Reactions
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical reactions. These reactions provide a powerful tool for C-C bond formation and the construction of complex molecular frameworks.
Radical bromination of precursor molecules is a common method to synthesize bromomethylquinolines. For example, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate was synthesized via radical bromination of the corresponding 4-methyl derivative using N-bromosuccinimide (NBS). rsc.org
While the direct participation of this compound in radical reactions is not extensively detailed in the provided results, related radical processes highlight its potential. For example, visible light-induced tandem radical cyclization of o-vinylaryl isocyanides has been used to synthesize 2-(3-cyanoalkyl)substituted quinoline derivatives. researchgate.net This type of radical cascade reaction allows for the formation of multiple new bonds in a single step. researchgate.net
Reactions as a Building Block in Complex Molecule Synthesis
The reactivity of this compound makes it an invaluable building block for the synthesis of complex molecules, particularly those with potential biological activity. Its ability to undergo various transformations allows for the construction of intricate molecular architectures.
A significant application of this compound derivatives is in the synthesis of stilbene-containing quinolines. Stilbenes are a class of compounds known for their diverse biological activities.
A key precursor, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, has been utilized in the one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.govrsc.orgrsc.orgresearchgate.net This synthesis proceeds via successive Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions. nih.govrsc.orgrsc.orgresearchgate.net The Arbuzov reaction of the bis(halomethyl)quinoline with triethyl phosphite (B83602) forms a phosphonate (B1237965) intermediate, which then undergoes the HWE olefination with an appropriate aldehyde to yield the desired distyrylquinoline derivative. rsc.org This method is attractive due to its simplicity and tolerance for a wide range of substituents. nih.govresearchgate.netrsc.orgresearchgate.net
Preparation of Carborane-Based Analogues
The synthesis of carborane-containing quinoline derivatives often utilizes this compound as a key electrophilic building block. Carboranes, which are polyhedral clusters of boron and carbon atoms, are considered three-dimensional analogues of benzene (B151609) and are used to enhance the metabolic stability of pharmacologically active molecules. researchgate.netnih.gov The introduction of a quinoline moiety onto a carborane scaffold via this compound is a strategy employed in the development of novel therapeutic agents, such as 5-lipoxygenase inhibitors. researchgate.netresearchgate.net
A common synthetic route involves the nucleophilic substitution reaction between a carborane derivative and this compound. In a typical procedure, a hydroxyalkyl-substituted carborane is reacted with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. researchgate.netresearchgate.netgoogle.com The mixture is heated under reflux for an extended period, often 24 hours, to drive the reaction to completion. researchgate.netresearchgate.netgoogle.com
The reaction mechanism proceeds via the deprotonation of a nucleophilic group on the carborane (e.g., a hydroxyl group) by the base, creating a carboranyl-anion. This anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide ion to form a new carbon-oxygen or other heteroatom bond, linking the quinoline and carborane units.
Following the reaction, a standard work-up procedure is employed. The resulting suspension is cooled and treated with water and a saturated sodium chloride solution. The product is then extracted into an organic solvent, such as diethyl ether. The combined organic phases are dried over a drying agent like magnesium sulfate (B86663), and the solvent is subsequently removed under reduced pressure to yield the crude product. google.com This methodology has been successfully applied to create carborane-based analogues of known bioactive compounds. researchgate.netresearchgate.net
Interactive Data Table: Synthesis of Carborane-Based Analogues
The following table summarizes a representative reaction for the preparation of a carborane-based quinoline analogue.
| Carborane Precursor | Reagents | Product | Reaction Conditions | Reference |
| Hydroxyalkyl-substituted carborane | 1. 2-(Bromomethyl)quinoline2. Potassium carbonate | Quinolinyl-methyl-ether-substituted carborane | Acetone, Reflux, 24 hours | researchgate.net, google.com, researchgate.net |
Iv. Spectroscopic and Analytical Characterization Techniques for 2 Bromomethyl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(bromomethyl)quinoline and its derivatives, offering deep insights into the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the precise arrangement of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, the bromomethyl group (CH₂Br) typically presents as a characteristic singlet. For instance, in a derivative, 2-(bromomethyl)-6-fluoroquinoline, this singlet appears at approximately 4.67 ppm. rsc.org Similarly, for 3-(bromomethyl)-2-chloroquinoline (B1642214), the bromomethyl protons resonate as a singlet at 4.47 ppm. arabjchem.org The aromatic protons of the quinoline (B57606) ring system generally exhibit signals in the range of δ 7.2–8.5 ppm.
The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the quinoline ring. For example, in methyl 2-bromomethyl-quinoline-6-carboxylate, the aromatic protons appear as distinct doublets and multiplets between 7.63 and 8.56 ppm, confirming the substitution pattern. rsc.org Furthermore, ¹H NMR is crucial in determining the stereochemistry of derivatives, such as in the case of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, where large coupling constants (J ≈ 16.0 Hz) for the vinylic protons confirm the E-stereoisomer configuration. rsc.org
Detailed ¹H NMR data for several this compound derivatives are presented below:
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-(Bromomethyl)-2-chloroquinoline | CDCl₃ | 8.25 (s, 1H), 8.16 (dd, 1H), 7.68 (dd, 1H), 7.52 (m, 1H), 7.40 (m, 1H), 4.47 (s, 2H) |
| 2-(p-Tolyloxy)-3-(bromomethyl)-6-methylquinoline | CDCl₃ | 8.05 (s, 1H), 7.61 (dd, 1H), 7.48 (s, 1H), 7.40 (dd, 1H), 7.23 (m, 2H), 7.16 (d, 2H), 4.74 (s, 2H), 2.46 (s, 3H), 2.38 (s, 3H) |
| Methyl 2-bromomethyl-quinoline-6-carboxylate | CDCl₃ | 8.56 (d, 1H, J=2.0), 8.30 (dd, 1H, J=2.0, 8.8), 8.26 (d, 1H, J=8.8), 8.09 (d, 1H, J=8.8), 7.63 (d, 1H, J=8.4), 4.70 (s, 2H), 3.99 (s, 3H) |
| 2-Bromomethyl-6,7-difluoro-quinoline | CDCl₃ | 8.10 (d, 1H, J=8.8), 7.81 (dd, 1H, J=7.6, 11.2), 7.57 (d, 1H, J=8.4), 7.54 (dd, 1H, J=8.4, 10.0), 4.67 (s, 2H) |
| 2-Bromomethyl-4-chloro-8-fluoro-quinoline | CDCl₃ | 7.97 (m, 1H), 7.74 (s, 1H), 7.56 (m, 1H), 7.46 (m, 1H), 4.70 (s, 2H) |
| 2-Bromomethyl-4-chloro-6-trifluoromethyl-quinoline | CDCl₃ | 8.53 (s, 1H), 8.20 (d, 1H, J=8.8), 7.95 (dd, 1H, J=2.0, 8.8), 7.77 (s, 1H), 4.67 (s, 2H) |
| Methyl 2-bromomethyl-quinoline-7-carboxylate | CDCl₃ | 9.32 (dd, 1H, J=0.4, 8.8), 8.26-8.20 (m, 2H), 7.71 (dd, 1H, J=7.2, 8.4), 7.64 (d, 1H, J=8.8), 4.68 (s, 2H), 3.98 (s, 3H) |
Data sourced from rsc.orgarabjchem.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The ¹³C NMR spectrum of this compound derivatives shows distinct signals for each carbon atom, allowing for unambiguous structural assignment. The bromomethyl carbon (CH₂Br) typically resonates in the range of δ 30–35 ppm. For instance, in 2-bromomethyl-4-chloro-8-fluoro-quinoline, this carbon appears at 33.4 ppm, while in methyl 2-bromomethyl-quinoline-7-carboxylate, it is observed at 52.4 ppm. rsc.org
The chemical shifts of the aromatic carbons in the quinoline ring are sensitive to the electronic effects of the substituents, providing further structural confirmation. For example, the presence of electron-withdrawing groups like fluorine or trifluoromethyl groups significantly influences the chemical shifts of the attached and adjacent carbons. rsc.org The absence of certain signals, such as an aldehyde carbon, can also confirm the successful conversion of a starting material. scielo.br
Selected ¹³C NMR data for various this compound derivatives are tabulated below:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Bromomethyl-6,7-difluoro-quinoline | CDCl₃ | 157.5 (d, J=2.9), 154.0 (d, J=15.8), 151.7 (dd, J=15.9, 41.3), 149.4 (d, J=16.0), 144.8 (d, J=9.7), 136.6 (d, J=5.1), 124.3 (d, J=9.0), 121.5 (d, J=2.4), 120.9, 115.8 (d, J=16.7), 112.9 (dd, J=1.4, 17.5), 34.0 |
| 2-Bromomethyl-4-chloro-8-fluoro-quinoline | CDCl₃ | 159.3, 157.3, 156.7, 143.6 (d, J=4.4), 138.5 (d, J=12.0), 127.8 (d, J=8.4), 127.3 (d, J=1.5), 122.5, 119.9 (d, J=4.9), 115.2 (d, J=19.2), 33.4 |
| 2-Bromomethyl-4-chloro-6-trifluoromethyl-quinoline | CDCl₃ | 159.4, 149.4, 144.5, 131.14, 131.10, 130.0 (q, J=32.7), 126.7 (q, J=2.9), 125.2, 125.0, 122.55, 122.48, 122.3 (q, J=4.5), 121.8, 33.2 |
| Methyl 2-bromomethyl-quinoline-6-carboxylate | CDCl₃ | 166.6, 159.4, 149.5, 138.6, 130.7, 129.7, 129.6, 128.6, 126.6, 122.1, 52.6, 34.1 |
| Methyl 2-bromomethyl-quinoline-7-carboxylate | CDCl₃ | 166.9, 157.2, 147.7, 135.7, 134.8, 131.2, 128.6, 126.7, 126.2, 122.7, 52.4, 34.0 |
Data sourced from rsc.org
¹H NMR for Structural Elucidation and Stereochemistry
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of this compound and its derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. For instance, the mass spectrum of 3-(bromomethyl)-2-chloroquinoline shows a molecular ion peak at m/z 257.4. arabjchem.org The fragmentation patterns observed in the mass spectrum can provide additional structural information.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, the exact mass of the protonated molecular ion ([M+H]⁺) of methyl 2-bromomethyl-quinoline-6-carboxylate was determined to be 279.9974, which is in excellent agreement with the calculated value of 279.9973 for C₁₂H₁₀BrNO₂. rsc.org This level of accuracy is crucial for the unambiguous identification of novel compounds.
A summary of HRMS data for several derivatives is provided below:
| Compound | Ion | Calculated m/z | Found m/z |
| Methyl 2-bromomethyl-quinoline-6-carboxylate | [M+H]⁺ | 279.9973 | 279.9974 |
| Methyl 2-bromomethyl-quinoline-7-carboxylate | [M+H]⁺ | 279.9973 | 279.9975 |
| 2-Bromomethyl-4-chloro-8-fluoro-quinoline | [M+H]⁺ | 273.9434 | 273.9435 |
| 2-Bromomethyl-4-chloro-6-trifluoromethyl-quinoline | [M+H]⁺ | 323.9402 | 323.9403 |
Data sourced from rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. For example, the presence of a C-Br bond can be identified, and the characteristic vibrations of the quinoline ring are also observable. In the case of 3-(bromomethyl)-2-chloroquinoline, characteristic bands are observed at 1670, 1630, 750, and 665 cm⁻¹. arabjchem.org For derivatives containing other functional groups, such as a carbonyl group (C=O) in a carboxylate ester, a strong absorption band will be present in the region of 1700-1750 cm⁻¹. scielo.brscielo.br For instance, in 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, the C=O stretching vibration is seen around 1712 cm⁻¹. scielo.br
Key IR absorption bands for selected derivatives are listed below:
| Compound | Matrix | Characteristic Absorption Bands (ν, cm⁻¹) |
| 3-(Bromomethyl)-2-chloroquinoline | KBr | 1670, 1630, 750, 665 |
| 2-(p-Tolyloxy)-3-(bromomethyl)-6-methylquinoline | KBr | 2930, 1624, 1560, 1150, 675 |
| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | KBr | 3438 (O-H), 1712 (C=O), 1620, 1589, 1555 |
Data sourced from arabjchem.orgscielo.br
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity. The experimentally determined elemental composition is typically in close agreement with the calculated values for the proposed structure. For example, for 3-(bromomethyl)-2-chloroquinoline, the calculated elemental composition is C, 46.82%; H, 2.75%; N, 5.46%, and the found values were C, 46.93%; H, 2.81%; N, 5.34%. arabjchem.org This close correlation provides strong evidence for the assigned structure.
The following table presents elemental analysis data for several this compound derivatives:
| Compound | Calculated Elemental Composition (%) | Found Elemental Composition (%) |
| 3-(Bromomethyl)-2-chloroquinoline | C: 46.82, H: 2.75, N: 5.46 | C: 46.93, H: 2.81, N: 5.34 |
| 2-(p-Tolyloxy)-3-(bromomethyl)-6-methylquinoline | C: 63.17, H: 4.71, N: 4.09, O: 4.68 | C: 63.31, H: 4.83, N: 3.96, O: 4.52 |
| 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | C: 74.73, H: 3.83, N: 4.84 | C: 74.69, H: 3.87, N: 4.79 |
| 2-(5-Bromo-1-benzofuran-2-yl)quinoline-3-carboxylic acid | C: 58.72, H: 2.74, N: 3.80 | C: 58.67, H: 2.79, N: 3.76 |
Data sourced from arabjchem.orgscielo.br
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the outermost ~10 nanometers of a material. carleton.edu This non-destructive method is particularly valuable for analyzing thin films and modified surfaces of quinoline-based materials. researchgate.net
In the context of this compound derivatives, XPS provides critical information on the presence and chemical environment of key elements such as carbon (C), nitrogen (N), and bromine (Br). The binding energies of the core-level electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in various oxidation states or bonding configurations. carleton.edu For instance, the C 1s spectrum of a quinoline derivative can be deconvoluted to identify carbons bonded to nitrogen, carbons in the aromatic rings, and the carbon of the bromomethyl group.
Research Findings:
Studies on quinoline derivatives have demonstrated the utility of XPS in elucidating their electronic structure. cnr.it For example, in the analysis of quinoline, distinct features in the C 1s spectrum are observed due to the presence of the electronegative nitrogen atom. cnr.it The binding energies of carbon atoms in the pyridine (B92270) ring are shifted compared to those in the benzene (B151609) ring. cnr.it When substituents like a bromomethyl group are introduced, further shifts in the binding energies of adjacent carbon atoms are expected, providing evidence for the successful functionalization.
While specific XPS data for this compound was not found in the provided search results, the principles of XPS analysis on related quinoline structures are well-established. The binding energies serve as a fingerprint for the elemental and chemical composition of the surface. carleton.edu
Table 1: Representative Binding Energies for Elements in Quinoline Derivatives from XPS.
| Element | Orbital | Typical Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~284-288 | Differentiates between C-C, C-N, and C-Br bonds. |
| Nitrogen | N 1s | ~398-402 | Indicates the chemical state of the quinoline nitrogen. |
| Bromine | Br 3d | ~68-70 | Confirms the presence of the bromomethyl group. |
Note: The exact binding energies can vary depending on the specific derivative and the instrument calibration.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique for monitoring the progress of chemical reactions. libretexts.org Its application is crucial in the synthesis of this compound and its derivatives to determine the consumption of starting materials, the formation of the desired product, and the presence of any byproducts. smolecule.com
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a mobile phase (a solvent or a mixture of solvents). libretexts.org The separation is visualized as spots on the TLC plate, often under UV light. rsc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature). libretexts.org
Research Findings:
In the synthesis of quinoline derivatives, TLC is routinely used to monitor the reaction progress. smolecule.comrsc.orgrsc.org For instance, during the bromination of a methylquinoline to form the corresponding bromomethylquinoline, TLC can distinguish between the starting material, the product, and any potential di-brominated byproducts. smolecule.com By comparing the Rf values of the spots on the TLC plate with those of the known starting material and product, a chemist can qualitatively assess the status of the reaction.
The choice of eluent (mobile phase) is critical for achieving good separation. A common mobile phase for quinoline derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The polarity of the eluent is adjusted to obtain optimal separation of the components.
Table 2: Illustrative TLC Data for a Hypothetical Reaction Involving this compound.
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |
| Starting Material (e.g., 2-methylquinoline) | 0.65 | Spot diminishes over time. |
| This compound | 0.40 | Spot appears and intensifies as the reaction proceeds. |
| Byproduct (e.g., 2-(dibromomethyl)quinoline) | 0.25 | Spot may appear if the reaction is not controlled. |
Note: Rf values are highly dependent on the specific TLC conditions and the nature of the compounds being analyzed.
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. scribd.com For this compound and its derivatives, HPLC is essential for determining the purity of the final product and for assessing its lipophilicity, a key physicochemical property influencing a molecule's biological activity. nih.govpensoft.netmdpi.com
In reversed-phase HPLC (RP-HPLC), the most common mode for analyzing organic molecules, a non-polar stationary phase is used with a polar mobile phase. The retention time of a compound is the time it takes to travel through the column to the detector. Purity is assessed by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. The purity of final compounds is often determined to be greater than 97%. nih.gov
Research Findings:
HPLC is widely employed in the analysis of quinoline derivatives. nih.govmdpi.com For instance, in the synthesis of N¹-substituted benzimidazoles using 7-(bromomethyl)quinoline (B1315735) hydrobromide salt, HPLC would be the method of choice to confirm the purity of the final products. nih.gov
Furthermore, RP-HPLC can be used to estimate the lipophilicity of a compound. pensoft.netmdpi.com Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. In HPLC, a chromatographic hydrophobicity index (log kw) can be determined, which is the logarithm of the retention factor extrapolated to a mobile phase of 100% water. This value is often well-correlated with the log P value. pensoft.net The lipophilicity of quinoline derivatives is a critical parameter in drug discovery, as it affects their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Table 3: Representative HPLC Data for Purity and Lipophilicity Analysis.
| Analytical Parameter | Description | Typical Application for this compound Derivatives |
| Retention Time (t_R) | The time taken for a compound to elute from the HPLC column. | Used to identify the compound in a mixture. |
| Peak Area | The area under the peak in the chromatogram. | Proportional to the concentration, used to determine purity. |
| log k_w | Chromatographic hydrophobicity index determined by RP-HPLC. | Provides an estimate of the compound's lipophilicity (log P). |
V. Advanced Computational and Theoretical Studies
Mechanistic Pathway Elucidation
Computational chemistry serves as a powerful tool to map out the complex mechanistic pathways of reactions involving 2-(Bromomethyl)quinoline. By modeling the transition states and intermediates, researchers can unravel the step-by-step processes that govern the formation of products.
The reactivity of the bromomethyl group in this compound is central to its synthetic utility. Mechanistic studies have focused on understanding how this group participates in various transformations. A prominent reaction pathway is the Williamson ether synthesis, which is often the initial step in multi-step, one-pot procedures. For instance, the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives from ethyl this compound-3-carboxylate commences with a Williamson ether formation with substituted salicylaldehydes. researchgate.netscielo.br This is typically followed by hydrolysis of the ester and an intramolecular cyclization to yield the final product. researchgate.netscielo.br
Another well-studied mechanism involves the nucleophilic substitution of the bromide, which is facilitated by the stability of the resulting quinolinyl-methyl carbocation or radical intermediate. smolecule.com In the synthesis of novel pyrrolo[3,4-b]quinolin-1-one derivatives, the proposed mechanism involves a Williamson-type reaction where the 2-chloromethyl (a related halide) group reacts with an amine, followed by an intramolecular C–N bond cyclization. researchgate.net Similarly, photo-promoted C3–H alkylation of quinoxalin-2(1H)-ones using this compound as the alkylating agent proceeds through a mechanism involving the generation of an alkyl radical from the brominated precursor. rsc.org
Some synthetic routes employ more complex cascade reactions. For example, the synthesis of 2-quinolones can involve a radical tandem cyclization, where an acyl radical is trapped, followed by an intramolecular cyclization to form the heterocyclic core. nih.gov The stability of the benzylic radical at the 2-position of the quinoline (B57606) ring is a crucial factor in these radical-mediated processes. smolecule.com
| Reaction Type | Starting Material (Derivative) | Key Mechanistic Steps | Reference |
|---|---|---|---|
| One-Pot Benzofuran (B130515) Synthesis | Ethyl this compound-3-carboxylate | 1. Williamson Ether Synthesis 2. Ester Hydrolysis 3. Intramolecular Electrophilic Cyclization | researchgate.netscielo.br |
| Pyrrolo[3,4-b]quinolin-1-one Synthesis | Ethyl 2-(chloromethyl)quinoline-3-carboxylate | 1. Williamson-type reaction with amine 2. Intramolecular C–N bond cyclization | researchgate.net |
| Photochemical Alkylation | This compound | Generation of alkyl radical from the C-Br bond for C-H alkylation of quinoxalin-2(1H)-ones. | rsc.org |
Predicting the regioselectivity and stereoselectivity of reactions is a key success of theoretical chemistry. In the context of this compound, these predictions are vital for controlling the outcome of complex syntheses. For example, in the annulation reactions of 8-quinolinesulfenyl chloride with allylic halides, including allyl bromide, the formation of 2-(bromomethyl)-2H,3H- researchgate.netresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium chloride occurs with high regioselectivity. nih.gov
The principles governing stereoselectivity are often elucidated by analyzing the stability of reaction intermediates. In reactions analogous to those involving this compound, such as the synthesis of tetrahydroquinolines, the stability of transient carbocation intermediates has been shown to be critical in determining the stereochemical outcome of the product. acs.org Similarly, nucleophilic addition reactions involving related organoselenium compounds, such as 2-bromomethyl-1,3-thiaselenole, proceed with high regio- and stereoselectivity, providing a model for understanding the behavior of the bromomethyl group in directing incoming nucleophiles. mdpi.com The reaction of this thiaselenole with potassium selenocyanate, for instance, involves a rearrangement with ring expansion to a six-membered ring as the kinetic product, demonstrating a complex but predictable regioselective pathway. researchgate.net
| Reaction Type | Key Finding | Controlling Factors | Reference |
|---|---|---|---|
| Annulation Reaction | High regioselectivity in the formation of thiazino-quinolinium derivatives. | Nature of the electrophile and nucleophile. | nih.gov |
| Nucleophilic Addition | High regio- and stereoselectivity observed in reactions with analogous selenium compounds. | Strong nucleophilicity of selenium-centered anions. | mdpi.com |
| Cycloaddition | Diastereoselective synthesis of tetrahydroquinolines. | Stability of the transient carbocation intermediate. | acs.org |
Reaction Mechanism Studies
Quantum Chemical Calculations
Quantum chemical calculations provide detailed electronic and structural information about molecules, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of quinoline derivatives. nih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of a wide range of molecular properties. rsc.org For instance, DFT has been used to calculate the equilibrium geometries of quinoline-based ligands in metal complexes. d-nb.info
A significant application of DFT is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the band gap, is crucial for determining the chemical reactivity and stability of a molecule. nih.gov DFT studies on various quinoline derivatives have determined properties such as the electrophilicity index, chemical potential, electronegativity, and chemical hardness and softness. nih.govrsc.org These parameters help in understanding the electronic structure and predicting the reactivity of these compounds. For example, calculations on tunable quinoline derivatives have been performed at the B3LYP/6-31G'(d,p) level of theory to predict their photophysical properties and absorption spectra. nih.govrsc.org
| Calculated Property | Significance | Methodology Example | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | PBE0-D3(BJ) level of theory | d-nb.info |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic properties. | B3LYP/6-31G'(d,p) | nih.govnih.gov |
| Chemical Potential (μ) | Describes the escaping tendency of an electron from a stable system. | DFT Calculations | rsc.org |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | DFT Calculations | nih.govrsc.org |
| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. | DFT Calculations | rsc.org |
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity.
Quantitative Structure-Activity Relationship (QSAR) analysis builds upon SAR by creating mathematical models that quantitatively describe the relationship between the chemical structure and the biological activity of a series of compounds. ijaems.com These models use molecular descriptors—physicochemical properties derived from the molecular structure—to predict the activity of new, untested compounds. ijaems.com
For quinoline derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential. nanobioletters.com In a study of 2,4-bis((E)-styryl)quinoline-3-carboxylates, SAR analysis revealed that the position of methoxy (B1213986) groups on the styryl moiety played a significant role in the antitumor activity of the compounds. rsc.org A formal QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives identified a strong correlation between their antifungal activity and lipophilicity, as described by the cLogP value. ijaems.com
The development of a QSAR model typically involves selecting a training set of molecules with known activities, calculating a variety of molecular descriptors, and using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. ijaems.comnih.gov The statistical significance of the model is validated using metrics such as the correlation coefficient (r²) and cross-validation coefficient (q²). nih.gov Such models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. ijaems.com
| Compound Series | Target Activity | Key Descriptors in QSAR Model | Statistical Significance (Example) | Reference |
|---|---|---|---|---|
| Quinazoline Analogues | Tyrosine kinase (erbB-2) inhibition | Estate Contribution descriptors (SaaOE-Index, SsClE-index) | r² = 0.956, q² = 0.915 | nih.gov |
| 4-Methyl-2-(p-substitutedphenyl)quinolines | Antifungal activity | Lipophilicity (cLogP) | Statistically significant regression models developed. | ijaems.com |
| Bisquinoline Derivatives | Anticancer activity | Various physicochemical parameters. | Predictive equations postulated. | nanobioletters.com |
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential interactions between small molecules like this compound and biological macromolecules. These studies provide critical insights into the binding modes, affinities, and stability of ligand-protein complexes, guiding the rational design of new therapeutic agents. Derivatives of the this compound scaffold have been investigated as inhibitors for a variety of protein targets, including kinases, viral proteins, and enzymes involved in inflammatory pathways.
Molecular docking studies on quinoline-based diarylamide compounds targeting RAF kinases have revealed key interaction patterns. mdpi.com For instance, in studies with B-RAFV600E, the quinoline moiety consistently occupies the ATP adenine (B156593) binding site. mdpi.com It engages in π-alkyl interactions with hydrophobic residues such as Val471, Ile463, and Ala481, and forms a π-π stacking interaction with Trp531 in the hinge region. mdpi.com The stability of these interactions is further evaluated using molecular dynamics simulations, which assess the conformational changes and energy of the ligand-protein complex over time. mdpi.com Simulations lasting up to 120 ns have shown that certain quinoline derivatives can maintain a stable interaction with B-RAFV600E, indicated by low root-mean-square deviation (RMSD) values (less than 2.5 Å). mdpi.com
In the context of cancer therapy, derivatives of this compound have been used to synthesize inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer. researchgate.net Molecular docking has been employed to predict the binding of these compounds within the enzyme's active site. researchgate.net Similarly, computational studies have been used to support the development of quinoline-based inhibitors for human DNA topoisomerase IIα. nih.gov The binding model suggests that the quinoline substituent interacts with specific residues within the ATP binding site of the enzyme. nih.gov
Furthermore, quinoline-galactose hybrids, synthesized using this compound derivatives, have been studied for their interaction with the N-terminal domain of galectin-8N. rsc.org Molecular dynamics simulations proposed a binding mode where the quinoline nitrogen forms a crucial water-mediated hydrogen bond, which may account for the enhanced affinity and selectivity of these compounds. rsc.org The stability of the ligand within the binding pocket is reinforced by interactions with residues like Arg59. rsc.org
The binding affinities, often expressed as binding free energy (ΔG) or docking scores, provide a quantitative measure of the interaction strength. For example, studies on quinoline derivatives as kinase inhibitors have calculated binding free energies to compare their affinity for different RAF isoforms. mdpi.com In another study targeting proteins from the SARS-CoV-2 virus, copper complexes derived from a ligand synthesized using 2-(bromomethyl)benzonitrile (B57715) and 8-hydroxyquinoline (B1678124) showed significant binding affinities for the main protease and ADP-ribose-1 monophosphatase. nih.gov
These computational approaches are crucial for predicting how a ligand might behave at a molecular level, offering a rationale for observed biological activity and guiding further optimization. rsc.orgnih.gov
Interactive Data Tables
Table 1: Molecular Docking and Dynamics Data for Quinoline Derivatives This table summarizes the findings from computational studies on various protein targets.
| Compound Type | Protein Target | Computational Method | Key Findings | Reference |
| Quinoline-based diarylamide | B-RAFV600E / C-RAF | Docking & MD Simulation | Quinoline occupies ATP adenine site; π-alkyl interactions with Val471, Ile463, Ala481; π-π interaction with Trp531; Stable RMSD (< 2.5 Å). | mdpi.com |
| Quinoline-galactose hybrid | Galectin-8N | MD Simulation | Water-mediated hydrogen bond via quinoline nitrogen; Interaction with Arg59. | rsc.org |
| Quinoline-based triazinone | DNA Topoisomerase IIα | Docking & MD Simulation | Quinolin-6-yl substituent interacts within the ATP binding site. | nih.gov |
| Copper(II) complex with quinoline ligand | SARS-CoV-2 Main Protease | Docking | High binding affinity predicted. | nih.gov |
| Copper(II) complex with quinoline ligand | SARS-CoV-2 ADP-ribose-1 monophosphatase | Docking | Binding affinity of -9.05 kcal/mol for complex 2. | nih.gov |
Table 2: Key Amino Acid Interactions for Quinoline Derivatives This table highlights the specific amino acid residues involved in the binding of quinoline derivatives to their protein targets.
| Protein Target | Interacting Residues | Type of Interaction | Compound Class | Reference |
| B-RAFV600E | Trp531 | π-π stacking | Quinoline-based diarylamide | mdpi.com |
| B-RAFV600E | Val471, Ile463, Ala481 | π-alkyl | Quinoline-based diarylamide | mdpi.com |
| B-RAFV600E | Lys483 | Hydrophobic | Quinoline-based diarylamide | mdpi.com |
| B-RAFV600E | Cys532, Glu501 | Hydrogen Bonds | Quinoline-based diarylamide | mdpi.com |
| Galectin-8N | Arg59 | Structure-stabilizing interaction | Quinoline-galactose hybrid | rsc.org |
Vi. Applications in Complex Chemical Synthesis and Materials Science
Precursor for Advanced Organic Materials
The quinoline (B57606) moiety, with its distinct electronic and photophysical properties, is a desirable component in advanced organic materials. 2-(Bromomethyl)quinoline provides a convenient entry point for incorporating this heterocycle into larger, more complex structures, including fluorionophoric ligands and macrocyclic ethers.
Fluorionophores are molecules that exhibit a change in their fluorescence properties upon binding with specific ions. This characteristic makes them invaluable for ion sensing and detection. The quinoline nucleus can act as a fluorophore, and by attaching it to a suitable ion-binding unit, a fluorionophoric ligand can be created.
This compound and its derivatives are key reagents in the synthesis of such ligands. The bromo-methyl group allows for the straightforward alkylation of ion-chelating moieties, such as azacrowns. For instance, a derivative, 5-chloro-8-methoxy-2-(bromomethyl)quinoline, has been successfully used to alkylate azacrown ethers. The resulting ligands, which feature the quinoline unit as a fluorionophoric substituent, have demonstrated interesting properties in the complexation of ions.
The general synthetic strategy involves the reaction of the bromomethylquinoline with the secondary amine of an azacrown ether in the presence of a base. This nucleophilic substitution reaction attaches the quinoline-methyl group to the macrocycle, yielding the target fluorionophoric ligand. The fluorescence of the quinoline part of the molecule can then be modulated by the binding of a cation within the crown ether cavity.
Table 1: Examples of Fluorionophoric Ligands Derived from this compound Derivatives
| This compound Derivative | Ion-Binding Moiety | Resulting Ligand Type | Application |
| 5-chloro-8-methoxy-2-(bromomethyl)quinoline | Azacrown ether | Fluorionophoric ligand | Ion complexation and sensing |
| This compound | Aza-15-crown-5 | N-pivot lariat (B8276320) ether | Metal ion complexation |
| 2-(Bromomethyl)-8-methoxyquinoline | Aza-15-crown-5 | N-pivot lariat ether with enhanced coordination | Selective metal ion binding |
Macrocyclic ethers, particularly crown ethers, are renowned for their ability to selectively bind cations. researchgate.net The incorporation of heterocyclic units like quinoline into the macrocyclic framework can enhance this selectivity and introduce additional functionalities. snnu.edu.cn this compound is an essential building block for creating a specific class of these modified macrocycles known as N-pivot lariat ethers.
In the synthesis of these compounds, this compound is reacted with an azacrown ether, such as aza-15-crown-5. ugent.be The quinolinylmethyl group becomes an N-substituent on the azacrown, acting as a "lariat" arm that can participate in the coordination of a complexed metal ion. The nitrogen atom of the quinoline ring can provide an additional binding site, thereby influencing the stability and selectivity of the metal ion complexation. ugent.be
Researchers have synthesized a variety of these N-pivot lariat ethers, systematically varying the substituents on the quinoline ring and the size of the macrocyclic ring to study their metal ion binding properties. For example, the complexation behavior of these ligands towards a range of mono- and divalent metal ions has been assessed through techniques like picrate (B76445) extraction. ugent.be These studies have demonstrated that the structural variations within the lariat ether, originating from the specific this compound precursor used, significantly impact the efficiency and selectivity of metal ion complexation. ugent.be
Synthesis of Fluorionophoric Ligands for Ion Complexation
Intermediates in Natural Product Synthesis
The quinoline skeleton is a core structural motif in a wide array of natural products, many of which exhibit significant biological activities. rsc.orgresearchgate.net While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its utility as an intermediate can be inferred from the synthesis of structurally related compounds and natural product analogues.
For instance, the synthesis of indoloquinoline natural products often involves the coupling of an indole (B1671886) precursor with a suitable electrophile containing the quinoline or a precursor to the quinoline ring system. In one such approach, 1-(bromomethyl)-2-nitrobenzene, a compound structurally related to this compound, serves as a key intermediate for the synthesis of quinindoline. snnu.edu.cn This highlights the general synthetic strategy where a bromomethyl-functionalized aromatic compound is a crucial electrophilic partner.
Furthermore, this compound derivatives have been employed in the synthesis of complex heterocyclic systems that are themselves scaffolds for bioactive molecules. For example, ethyl this compound-3-carboxylate has been used as a starting material to construct novel 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. This is achieved through a one-pot reaction involving a Williamson ether synthesis with a substituted salicylaldehyde (B1680747), followed by hydrolysis and intramolecular cyclization. Such hybrid molecules, combining the quinoline and benzofuran (B130515) moieties, are of interest for pharmacological studies due to the prevalence of these substructures in biologically active natural products.
Development of Catalytic Systems
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. This compound has emerged as a valuable precursor for the synthesis of ligands that can be coordinated to transition metals to form active catalysts. The quinoline moiety in these ligands can influence the catalytic activity through its electronic and steric properties, and it can also participate directly in the catalytic cycle.
A significant application of this compound in this area is in the synthesis of quinoline-functionalized N-heterocyclic carbene (NHC) ligands. snnu.edu.cn NHCs are a class of ligands that form strong bonds with transition metals, leading to robust and highly active catalysts. By attaching a quinoline unit to the NHC scaffold, a hemilabile ligand can be created, where the quinoline nitrogen can reversibly bind to the metal center. This lability can be crucial for catalytic efficiency.
The synthesis of these ligands often involves the reaction of this compound with an imidazole (B134444) or a related azole. The bromomethyl group allows for the straightforward N-alkylation of the azole, forming an imidazolium (B1220033) salt. This salt is a pro-ligand that can be deprotonated to generate the NHC, which is then complexed to a metal such as rhodium, iridium, or palladium. snnu.edu.cnsnnu.edu.cn
For example, palladium complexes of quinoline-tethered NHC ligands, where the quinoline is linked to the imidazole ring by a methylene (B1212753) group derived from this compound, have been synthesized and characterized. snnu.edu.cn These complexes have shown potential as catalysts in various organic transformations. For instance, a neutral Rh(COD)(NHC)Cl complex, where the NHC ligand is functionalized with a quinoline group, has been shown to be active in catalyzing [3 + 2] cycloaddition reactions. snnu.edu.cn The catalytic activity of these systems is influenced by the nature of the wingtip groups on the NHC and the electronic properties of the quinoline moiety. snnu.edu.cn
Vii. Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comijpsjournal.comtandfonline.com However, these methods often involve harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. ijpsjournal.comnih.gov The modern paradigm shift is towards green and sustainable chemistry, which emphasizes waste minimization, energy efficiency, and the use of renewable resources. researchgate.netunimi.it
Future research in the synthesis of 2-(bromomethyl)quinoline and its precursors will likely focus on several key green chemistry principles:
Green Catalysts: There is a growing interest in replacing traditional acid and metal catalysts with more environmentally friendly alternatives. rsc.org This includes the use of organocatalysts, which are typically low-cost, less toxic, and insensitive to moisture and oxygen. rsc.org Heterogeneous catalysts, such as titania nanoparticles and recyclable Bi₂WO₆-nanoparticles, are also gaining traction as they can be easily separated from the reaction mixture and reused. tandfonline.com Formic acid is also being explored as a versatile and green catalyst for quinoline synthesis. ijpsjournal.com
Alternative Solvents: The use of greener solvents like water and ethanol (B145695) is a key aspect of sustainable synthesis. researchgate.net Research into solvent-free "neat" reaction conditions and the use of aqueous micellar solutions (e.g., using sodium dodecyl sulfate (B86663) - SDS) or polyethylene (B3416737) glycol (PEG-400) is also expanding, reducing the reliance on volatile organic compounds. tandfonline.comtandfonline.com
Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. tandfonline.comresearchgate.net These techniques can dramatically reduce reaction times, increase yields, and offer an alternative to conventional heating methods. tandfonline.comresearchgate.net
Atom Economy: One-pot and multicomponent reactions (MCRs) are being increasingly developed for quinoline synthesis. rsc.orgnih.gov MCRs are highly efficient as they combine multiple starting materials in a single step to form complex products, maximizing atom economy and minimizing waste. rsc.orgnih.gov
| Green Chemistry Strategy | Example Catalyst/Condition | Benefits |
| Green Catalysts | p-Toluenesulfonic acid (p-TSA), Organocatalysts, Titania Nanoparticles | Low toxicity, reusability, mild reaction conditions. tandfonline.comresearchgate.netrsc.org |
| Alternative Solvents | Water, Ethanol, Polyethylene glycol (PEG-400), Solvent-free | Reduced use of volatile organic compounds, lower environmental impact. tandfonline.comresearchgate.net |
| Energy Efficiency | Microwave Irradiation, Ultrasonic Irradiation | Shorter reaction times, increased yields, improved efficiency. tandfonline.comijpsjournal.comresearchgate.net |
| Atom Economy | Multicomponent Reactions (MCRs), One-Pot Synthesis | Reduced waste, simplified procedures, construction of complex molecules in a single step. rsc.orgnih.gov |
Flow Chemistry and Continuous Synthesis Methodologies
Continuous flow chemistry is an emerging technology that is transforming chemical synthesis from traditional batch processes to a continuous production model. This approach offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. acs.orgrsc.org
For the synthesis of quinoline derivatives, including those derived from this compound, flow chemistry presents several promising research avenues:
Improved Safety and Scalability: Reactions involving hazardous intermediates or highly exothermic processes can be conducted more safely in microreactors due to the small reaction volumes and superior temperature control. acs.org A continuous-flow strategy was developed to safely synthesize 3-cyanoquinolines from potentially explosive azide (B81097) precursors within minutes. acs.org This approach is also promising for the industrial-scale production of brominated quinolines. smolecule.com
Rapid Reaction Optimization: Flow chemistry systems allow for the rapid screening and optimization of reaction conditions (e.g., temperature, pressure, flow rate, catalyst loading) by changing parameters in real-time, significantly accelerating process development compared to batch methods. acs.orgrsc.org
Integration of Technologies: Flow reactors can be readily coupled with other technologies, such as photocatalysis. acs.org Continuous flow reactors provide improved light penetration for photocatalytic transformations, leading to shorter reaction times and higher yields compared to batch processes. smolecule.com
Heterogeneous Catalysis: The use of packed-bed reactors with solid-supported catalysts is particularly well-suited for continuous flow, enabling easy separation of the product from the catalyst and continuous operation over long periods. rsc.org A recent study demonstrated the continuous synthesis of 2-methylquinoline (B7769805) compounds using a Ru–Fe/γ-Al₂O₃ catalyst in a flow system. rsc.org
A notable example is the development of a continuous-flow method for the synthesis of 3-cyano-substituted quinolines via iminyl radical cyclization, demonstrating the potential for safe and scalable production of valuable quinoline building blocks. acs.org
Exploring Novel Reactivity Patterns
While the bromomethyl group at the C2 position of this compound is a well-established reactive site for nucleophilic substitution, future research is focused on exploring novel reactivity patterns of the quinoline scaffold itself. smolecule.com The direct functionalization of C-H bonds is a particularly active area of research, as it avoids the need for pre-functionalized substrates, thereby increasing atom economy and streamlining synthesis. rsc.org
Emerging trends in the reactivity of quinolines include:
Direct C-H Functionalization: Transition-metal catalysis has revolutionized the ability to selectively functionalize the typically inert C-H bonds of the quinoline ring. rsc.orgnih.gov This allows for the introduction of a wide array of functional groups (e.g., aryl, alkyl, amino groups) at various positions, creating libraries of quinoline compounds that were previously difficult to access. rsc.orgnih.gov
Quinoline N-Oxides as Directing Groups: The use of quinoline N-oxides has become a key strategy for activating and directing C-H functionalization, particularly at the C2 and C8 positions. nih.govsioc-journal.cn The N-oxide group alters the electronic properties of the quinoline ring and can act as a directing group for metal catalysts. sioc-journal.cn
Cascade and Cycloaddition Reactions: Researchers are designing novel cascade reactions that form multiple bonds in a single, orchestrated process. Palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides has been developed for the efficient synthesis of continuously substituted quinolines. rsc.org Formal [4+2] cycloadditions between in situ generated N-aryliminium ions and alkynes are also being used to create 3-bromoquinoline (B21735) derivatives. acs.org
Dearomatization Reactions: Exploring the dearomatization of the quinoline ring via cross-coupling reactions opens up pathways to new, three-dimensional molecular scaffolds with potential biological activity. rsc.org
Development of Highly Selective Catalytic Reactions
Selectivity—controlling which site on a molecule reacts (regioselectivity) and in what spatial orientation (stereoselectivity)—is a central goal in modern organic synthesis. For this compound, this translates to developing catalytic methods that can precisely modify either the bromomethyl group or specific positions on the quinoline ring.
Future research is focused on:
Regioselective C-H Functionalization: A major challenge is to control the position of functionalization on the quinoline ring. The development of new catalysts and directing groups is crucial for achieving high selectivity at positions other than the electronically favored ones. rsc.orgnih.gov While C2 functionalization is common, recent progress has enabled selective modifications at C3, C8, and other positions. rsc.org
Asymmetric Catalysis: For the synthesis of chiral quinoline derivatives, the development of enantioselective catalytic reactions is a high priority. This involves the use of chiral catalysts, such as prolinol-based aminocatalysts combined with Lewis acids (e.g., InCl₃), which can facilitate reactions like double Michael additions to create multiple stereocenters with high selectivity. rsc.org
Cooperative Catalysis: New catalytic systems where multiple catalysts work in concert are being explored. For example, combining a Lewis acid (like an aluminum salen complex) with an aprotic onium salt (like pyridinium (B92312) bromide) can create a cooperative system for formal [2+2] cycloadditions, enabling the synthesis of specific diastereomers of β-lactones from acyl bromides and aldehydes. nih.gov
Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are highly effective catalysts, there is a strong push to develop catalytic systems based on more abundant and less expensive metals like copper, iron, and nickel to improve the sustainability and cost-effectiveness of synthetic methods. rsc.orgnih.gov
| Catalysis Type | Research Focus | Example |
| Regioselective Catalysis | Precise control over the site of C-H functionalization on the quinoline ring. | Rhodium-catalyzed C-8 allylation of quinoline N-oxide. rsc.org |
| Asymmetric Catalysis | Creation of specific stereoisomers using chiral catalysts. | Prolinol aminocatalyst and InCl₃ for enantioselective double Michael additions. rsc.org |
| Cooperative Catalysis | Multiple catalysts working together to enable new transformations. | Aluminum salen complexes with pyridinium salts for [2+2] cycloadditions. nih.gov |
| Earth-Abundant Metals | Replacing precious metal catalysts with cheaper, more sustainable alternatives. | Copper-catalyzed synthesis of 2-aryl quinolines. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the discovery and development of new chemical syntheses. engineering.org.cn By learning from vast datasets of known chemical reactions, AI models can assist chemists in several ways. nih.gov
For a compound like this compound, the integration of AI could manifest in the following trends:
Forward Reaction Prediction: AI models, particularly those based on transformer architectures similar to those used in language translation, can predict the products of a reaction given the reactants and reagents. nih.govresearchgate.net These models can achieve high accuracy and help chemists anticipate the outcomes of novel reaction combinations. researchgate.net
Retrosynthesis Planning: AI is being used to tackle the complex challenge of retrosynthesis—planning a synthetic route from a target molecule back to simple, commercially available starting materials. engineering.org.cn This can help identify novel and more efficient synthetic pathways to complex quinoline derivatives.
Site Selectivity Prediction: ML models can predict which C-H bond in a complex molecule like a quinoline derivative is most likely to react in a functionalization reaction. doaj.org An artificial neural network model has been developed that can predict the site of electrophilic substitution on quinoline derivatives with high accuracy (86.5% on an external validation set), guiding synthetic efforts. doaj.org
Optimization of Reaction Conditions: AI algorithms can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the number of experiments needed for process optimization. frontiersin.org AI can also be used to identify which reactions are most likely to benefit from being run in continuous flow systems. frontiersin.org
This data-driven approach allows chemists to rapidly evaluate synthetic hypotheses and focus laboratory efforts on the most promising routes, ultimately accelerating the pace of chemical innovation. engineering.org.cndoaj.org
Q & A
Q. What safety protocols are critical when handling this compound in biological assays?
Q. How can fluorinated analogs of this compound be synthesized for enhanced pharmacokinetic properties?
- Answer : Electrophilic fluorination (e.g., using Selectfluor) at the quinoline C-6 or C-8 positions improves metabolic stability. For example, 6-fluoro-2-(bromomethyl)quinoline shows increased blood-brain barrier permeability in preclinical models .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 163–166°C (for analogs) | |
| ¹H NMR (CH₂Br) | δ 4.8–5.2 ppm | |
| Crystal System (Derivative) | Triclinic (P1) | |
| Purity (HPLC) | >95% |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
